molecular formula C8H6BFO2S B1439868 (6-Fluorobenzo[b]thiophen-2-yl)boronic acid CAS No. 501944-65-6

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B1439868
CAS No.: 501944-65-6
M. Wt: 196.01 g/mol
InChI Key: SVGUNYFQHHUNDJ-UHFFFAOYSA-N
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Description

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative characterized by the presence of a fluorine atom on the benzothiophene ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid typically involves the following steps:

  • Borylation: The starting material, 6-fluorobenzothiophene, undergoes borylation using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity boronic acid.

Chemical Reactions Analysis

Types of Reactions: (6-Fluorobenzo[b]thiophen-2-yl)boronic acid is known to undergo several types of reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation and Reduction: The boronic acid can be oxidized to form boronic esters or reduced to form boronic acids with different substituents.

  • Substitution Reactions: The fluorine atom on the benzothiophene ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides, base (e.g., potassium carbonate), and solvents (e.g., toluene or water).

  • Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Nucleophiles such as amines or alcohols, and suitable solvents.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Boronic Esters: Formed through oxidation reactions.

  • Substituted Boronic Acids: Resulting from substitution reactions.

Scientific Research Applications

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid has diverse applications in scientific research, including:

  • Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and materials for organic electronics.

  • Biology: The compound is employed in the development of fluorescent probes and bioconjugation techniques for studying biological systems.

  • Medicine: It serves as a building block in the synthesis of drug candidates, particularly in the development of anticancer and anti-inflammatory agents.

  • Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which (6-Fluorobenzo[b]thiophen-2-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.

Comparison with Similar Compounds

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid is unique due to its fluorine substituent, which imparts distinct chemical properties compared to other boronic acids. Similar compounds include:

  • Benzo[b]thiophen-2-ylboronic acid: Lacks the fluorine atom, resulting in different reactivity and electronic properties.

  • 2-Thiopheneboronic acid: Another boronic acid derivative with a different substitution pattern on the thiophene ring.

Properties

IUPAC Name

(6-fluoro-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGUNYFQHHUNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694397
Record name (6-Fluoro-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501944-65-6
Record name (6-Fluoro-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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